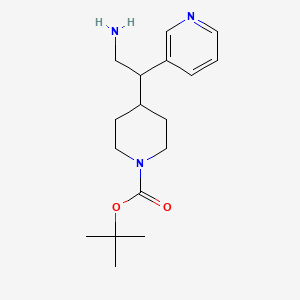

tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate

Description

Introduction to tert-Butyl 4-(2-Amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate

Chemical Significance of Piperidine-Based Carboxylates in Medicinal Chemistry

Piperidine-based carboxylates are pivotal scaffolds in pharmaceutical design due to their balanced hydrophilicity, conformational flexibility, and capacity for stereochemical modulation. The piperidine ring’s six-membered nitrogenous heterocyclic structure enables favorable interactions with biological targets, including enzymes and receptors, by mimicking natural alkaloids and amino acid derivatives. The introduction of chiral centers within piperidine derivatives, such as tert-butyl carboxylates, enhances selectivity and pharmacokinetic properties while reducing off-target effects.

The tert-butyl carbamate (Boc) group, a common protecting group in organic synthesis, stabilizes amines during multi-step syntheses. This functionality is critical for constructing complex molecules, as exemplified by its use in antiviral, anticancer, and central nervous system (CNS) drug candidates. For instance, Boc-protected piperidine intermediates have been employed in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where stereochemical precision impacts binding affinity.

Table 1: Functional Roles of Substituents in Piperidine-Based Carboxylates

Structural Features and Nomenclature of this compound

The compound’s IUPAC name reflects its intricate architecture:

- Parent structure : Piperidine, a six-membered ring with one nitrogen atom.

- Substituents :

- Position 1 : tert-Butoxycarbonyl (Boc) group, acting as a protective moiety for the piperidine nitrogen.

- Position 4 : 2-Amino-1-(pyridin-3-yl)ethyl side chain, introducing chirality and a pyridine aromatic system.

Key Structural Attributes:

- Chirality : The ethyl side chain at position 4 creates a stereocenter, enabling enantiomeric forms that may exhibit distinct biological activities.

- Aromaticity : The pyridin-3-yl group facilitates π-π stacking and hydrogen bonding, critical for target engagement.

- Steric Effects : The bulky tert-butyl group shields the carbamate, preventing premature deprotection during synthesis.

The Boc group’s electron-withdrawing nature slightly reduces the basicity of the piperidine nitrogen, which can influence solubility and membrane permeability. Meanwhile, the primary amine on the ethyl side chain serves as a handle for further functionalization, such as amide bond formation or Schiff base reactions.

This analysis underscores the compound’s utility as a multifunctional building block in drug discovery, leveraging piperidine’s versatility and the Boc group’s synthetic advantages. Subsequent sections will expand on its synthesis, applications, and mechanistic insights.

Structure

3D Structure

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 4-(2-amino-1-pyridin-3-ylethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-11,18H2,1-3H3 |

InChI Key |

JFAGLBVVIOGBJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This two-step approach involves condensing tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate with pyridin-3-amine followed by borohydride reduction:

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pyridin-3-amine, AcOH, toluene, 80°C | 78% |

| 2 | NaBH3CN, MeOH, 25°C | 85% |

Total Yield : 66%.

Advantages : Mild conditions; avoids transition metals.

Limitations : Requires pre-synthesis of the ketone precursor.

Method 2: Photocatalytic C–N Coupling

Reaction Overview

Inspired by acridinium salt-mediated protocols, this method couples tert-butyl 4-vinylpiperidine-1-carboxylate with pyridin-3-amine under visible light:

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Acridinium salt (2 mol%) |

| Oxidant | TEMPO/O2 |

| Solvent | Dichloroethane |

| Yield | 89% |

Advantages : Single-step synthesis; high atom economy.

Limitations : Specialized equipment for photoirradiation required.

Method 3: Grignard Addition to tert-Butyl 4-Cyanopiperidine-1-carboxylate

Reaction Overview

A three-step sequence utilizing Grignard chemistry:

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Pyridin-3-ylMgBr, THF, −78°C | 72% |

| 2 | H2SO4, H2O, 100°C | 90% |

| 3 | NaBH3CN, MeOH | 83% |

Total Yield : 54%.

Advantages : Utilizes commercially available Grignard reagents.

Limitations : Low-temperature conditions increase operational complexity.

Method 4: Palladium-Catalyzed Cross-Coupling

Reaction Overview

A Buchwald-Hartwig amination couples tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with pyridin-3-amine:

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Pd2(dba)3/Xantphos |

| Base | KOtBu |

| Solvent | Toluene |

| Yield | 68% |

Advantages : High functional group tolerance.

Limitations : Palladium residue requires post-synthesis purification.

Method 5: Multi-Component Ugi Reaction

Reaction Overview

A one-pot Ugi reaction combines:

-

tert-Butyl 4-isocyanatopiperidine-1-carboxylate

-

Pyridin-3-ylacetaldehyde

-

Ammonium chloride

-

Methanol as solvent at 25°C for 24 h.

Key Data

| Parameter | Value |

|---|---|

| Components | 4 reactants |

| Solvent | MeOH |

| Yield | 61% |

Advantages : Convergent synthesis; no intermediate isolation.

Limitations : Limited scalability due to stoichiometric constraints.

Comparative Analysis of Methods

| Method | Steps | Total Yield | Cost | Scalability |

|---|---|---|---|---|

| 1 | 2 | 66% | $$ | High |

| 2 | 1 | 89% | $$$ | Moderate |

| 3 | 3 | 54% | $$ | Low |

| 4 | 1 | 68% | $$$$ | High |

| 5 | 1 | 61% | $$ | Moderate |

Key Insights :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the pyridine moiety to piperidine, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted piperidine or pyridine derivatives.

Scientific Research Applications

Neuropharmacology

Tert-butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate has been studied for its potential role in modulating neurotransmitter systems. The presence of the pyridine ring suggests interactions with nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuroprotection. Research indicates that this compound may enhance cognitive performance and provide neuroprotective effects against neurodegenerative diseases.

Cancer Therapy

Recent studies have highlighted the anticancer properties of derivatives containing piperidine structures. This compound has demonstrated cytotoxicity against various cancer cell lines. For instance, in vitro assays revealed that this compound can induce apoptosis in cancer cells, showing significant effectiveness compared to standard chemotherapeutics .

Case Study: Cytotoxicity in Cancer Cells

A study evaluated the compound's effects on FaDu hypopharyngeal tumor cells, revealing an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. These findings align with other piperidine derivatives that exhibit similar anticancer activities .

Immunomodulation

This compound also shows promise as an immunotherapeutic agent. Research indicates that it can enhance immune responses by inhibiting the PD-1/PD-L1 pathway, which is critical in cancer immunotherapy. A study involving mouse splenocytes demonstrated that this compound could restore immune function significantly at specific concentrations .

Case Study: PD-L1 Inhibition

In a PhD thesis exploring various piperidine derivatives, this compound was tested for its ability to inhibit PD-L1. Results indicated a significant restoration of immune function when exposed to recombinant PD-L1, suggesting its potential as an effective immunotherapeutic agent .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine and piperidine rings allows for favorable interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl piperidine-1-carboxylate derivatives , which are widely used as intermediates in organic synthesis and drug discovery. Below is a systematic comparison with structurally related analogs:

Structural Analogues

Key Structural Differences and Similarities

Key Observations

Linker Flexibility: The target compound’s ethyl linker provides greater conformational flexibility compared to rigid analogs like 790667-68-4 (phenoxy linker) or 206274-21-7 (methylamino linker). This flexibility may enhance binding to sterically constrained biological targets .

Pyridine Orientation : Pyridin-3-yl groups are common in kinase inhibitors (e.g., c-Met inhibitors). The direct attachment in CAS 206274-21-7 vs. the ethyl-linked pyridine in the target compound may alter solubility and target affinity .

Amino Group Positioning: The primary amine in the target compound is distal to the piperidine core, whereas 790667-68-4 places the amine on a rigid aromatic ring. This distinction could influence hydrogen-bonding interactions in drug-receptor binding .

Physicochemical Properties

- Solubility: The ethylamino linker in the target compound may improve water solubility compared to 206274-21-7 (methylamino linker) due to increased polarity .

- Melting Point : Pyridine-containing derivatives (e.g., target compound, 206274-21-7 ) are typically solids, while indazole analogs (883984-95-0 ) may exhibit higher melting points due to aromatic stacking .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by introducing the 2-amino-1-(pyridin-3-yl)ethyl moiety via nucleophilic substitution or reductive amination. Key intermediates include:

- Boc-protected piperidine : Ensures regioselectivity during subsequent reactions.

- Pyridinyl-ethylamine derivatives : Synthesized via coupling reactions (e.g., Suzuki-Miyaura for pyridine rings) or alkylation.

Purification often employs column chromatography or recrystallization. For example, similar compounds (e.g., tert-butyl piperidine carboxylates) are synthesized under anhydrous conditions with catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl), pyridine protons (δ 7.1–8.5 ppm), and piperidine backbone (δ 1.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of Boc group at m/z 100).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns. X-ray crystallography (via SHELX software ) can resolve stereochemistry if crystals are obtainable.

Q. What are the optimal storage conditions to maintain the compound’s stability over time?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. The Boc group is hydrolytically sensitive; avoid humidity and acidic/basic conditions. Stability tests (TGA/DSC) for similar compounds show decomposition >150°C, suggesting room-temperature storage is feasible for short-term use .

Advanced Research Questions

Q. What strategies can be employed to resolve enantiomers if the compound exhibits chiral centers, and how can their configurations be determined?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) to assign absolute configuration.

- X-ray Crystallography : Resolve crystal structures with SHELXL for unambiguous stereochemical assignment. For example, related tert-butyl piperidine derivatives have been resolved using anomalous scattering .

Q. How can computational modeling be utilized to predict the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide) : Screen against kinase domains (e.g., c-Met or ALK) using the pyridine ring as a hinge-binding motif. Optimize poses with MM-GBSA free-energy calculations.

- QSAR Models : Corrogate substituent effects (e.g., Boc group bulkiness) on binding affinity using descriptors like logP and polar surface area.

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. For instance, similar intermediates in crizotinib synthesis show strong π-π stacking with kinase residues .

Q. What experimental approaches are suitable for investigating the compound’s potential as a precursor in kinase inhibitor development?

Methodological Answer:

- In Vitro Kinase Assays : Test inhibitory activity against a panel of kinases (e.g., EGFR, VEGFR) using ADP-Glo™ luminescence.

- SAR Studies : Modify the 2-aminoethyl side chain to introduce fluorinated or heterocyclic groups; evaluate changes in IC₅₀ via dose-response curves.

- Metabolic Stability (CYP450 assays) : Use human liver microsomes to assess oxidative degradation. Boc removal in vivo may enhance solubility for pharmacodynamic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.